molecular formula C19H23Cl2NO2 B4989802 2-(2,4-dichlorophenoxy)-N-(tricyclo[3.3.1.1~3,7~]dec-2-yl)propanamide

2-(2,4-dichlorophenoxy)-N-(tricyclo[3.3.1.1~3,7~]dec-2-yl)propanamide

Cat. No.: B4989802
M. Wt: 368.3 g/mol
InChI Key: KFCNRRNKZOGWFV-UHFFFAOYSA-N
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Description

2-(2,4-dichlorophenoxy)-N-(tricyclo[3.3.1.1~3,7~]dec-2-yl)propanamide is an organic compound known for its applications in various fields, including agriculture and pharmaceuticals. It is characterized by the presence of a dichlorophenoxy group and a tricyclodecyl moiety, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-N-(tricyclo[3.3.1.1~3,7~]dec-2-yl)propanamide typically involves the esterification of 2,4-dichlorophenol with propionic acid under alkaline conditions. Common catalysts used in this reaction include triethylamine or potassium carbonate . The reaction is carried out at elevated temperatures to ensure complete esterification.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dichlorophenoxy)-N-(tricyclo[3.3.1.1~3,7~]dec-2-yl)propanamide undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the dichlorophenoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous medium for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted phenoxy compounds.

Scientific Research Applications

2-(2,4-dichlorophenoxy)-N-(tricyclo[3.3.1.1~3,7~]dec-2-yl)propanamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenoxy)-N-(tricyclo[3.3.1.1~3,7~]dec-2-yl)propanamide involves its interaction with specific molecular targets. In herbicidal applications, it mimics natural plant hormones, disrupting normal growth processes and leading to plant death. The compound is absorbed by plant tissues and transported to growth regions, where it induces uncontrolled cell division and growth, ultimately causing the plant to wither and die .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,4-dichlorophenoxy)-N-(tricyclo[3.3.1.1~3,7~]dec-2-yl)propanamide stands out due to its unique combination of the dichlorophenoxy group and the tricyclodecyl moiety, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

N-(2-adamantyl)-2-(2,4-dichlorophenoxy)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23Cl2NO2/c1-10(24-17-3-2-15(20)9-16(17)21)19(23)22-18-13-5-11-4-12(7-13)8-14(18)6-11/h2-3,9-14,18H,4-8H2,1H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFCNRRNKZOGWFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1C2CC3CC(C2)CC1C3)OC4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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